molecular formula C15H13ClO2 B6403535 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261979-68-3

2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6403535
CAS RN: 1261979-68-3
M. Wt: 260.71 g/mol
InChI Key: SKAGNNRYVVSDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid (CMPMA) is a white crystalline solid that is commonly used in laboratory experiments. It has a molecular weight of 250.72 g/mol and a melting point of 154-156 °C. CMPMA is a member of the benzoic acid family and is an important intermediate in the synthesis of a variety of organic compounds. It is also known by its common name, 4-chloromandelic acid.

Mechanism of Action

2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, as well as to reduce the expression of pro-inflammatory genes. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also highly soluble in water and has a low melting point, making it easy to use and store. The main limitation of 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is that it is not very stable in the presence of light or air, so it must be stored in a dark, airtight container.

Future Directions

The use of 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is likely to continue to increase in the future. It has potential applications in the synthesis of drugs, as a catalyst for organic reactions, and as a reagent for the synthesis of other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%, as well as to develop new uses for it.

Synthesis Methods

2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a two-step process that begins with the reaction of benzaldehyde and 4-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide to yield 2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the synthesis of other organic compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antidepressants, and anti-cancer drugs.

properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-4-3-5-13(14(9)15(17)18)12-7-6-11(16)8-10(12)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAGNNRYVVSDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690350
Record name 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-68-3
Record name 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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